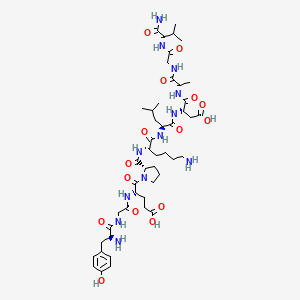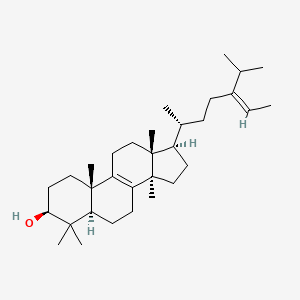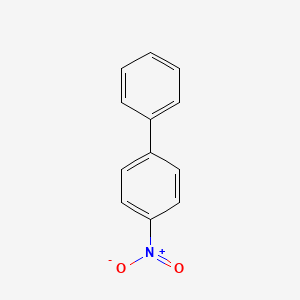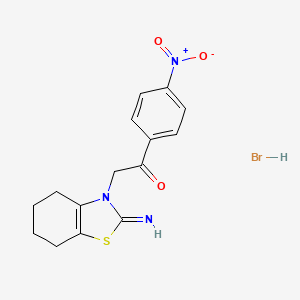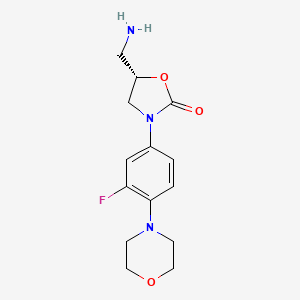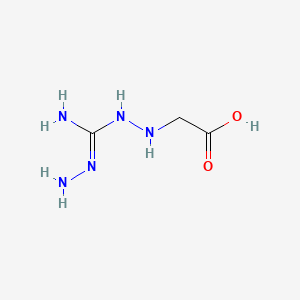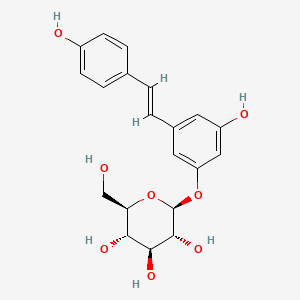
Polydatin
説明
Polydatin is a natural potent stilbenoid polyphenol and a resveratrol derivative with improved bioavailability . It is primarily isolated from the rhizome and root of Polygonum cuspidatum . Polydatin possesses potential biological activities predominantly through the modulation of pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis .
Synthesis Analysis
Polydatin is primarily isolated from the rhizome and root of Polygonum cuspidatum . The plant families Vitaceae, Liliaceae, and Leguminosae are prominent sources of polydatin extraction . Reynoutria japonica is an invasive plant from the Far East, and a main source of polydatin in industrial scale .Molecular Structure Analysis
Polydatin is a stilbenoid polyphenol and a monocrystalline natural compound .Chemical Reactions Analysis
Polydatin possesses potential biological activities predominantly through the modulation of pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis .Physical And Chemical Properties Analysis
The molecular formula of Polydatin is C20H22O8 and its molecular weight is 390.38 .科学的研究の応用
Ophthalmology: Protection Against Retinal Damage
Piceid has been studied for its protective effects on retinal cells. In conditions like retinitis pigmentosa , which is associated with oxidative stress-induced DNA damage, Piceid derivatives have shown promise in preserving cell viability. For instance, Piceid Octanoate has been found to regulate the Sirtuin 1/Poly-ADP-Ribose Polymerase 1 axis, thereby protecting retinal cells against oxidative damage both in vitro and in rd10 mice .
Enzymatic Transformation: Production of Resveratrol
In the field of biocatalysis, Piceid undergoes enzymatic transformation to produce Resveratrol, a compound with significant medical and cosmetic applications. Using cellulase, Piceid can be deglycosylated, enhancing the bioavailability of Resveratrol. This process has been optimized for higher yields, making it a valuable method in pharmaceutical research .
Cardiovascular Health: Antioxidant and Anti-inflammatory Effects
Polydatin exhibits potent antioxidant and anti-inflammatory properties, which are beneficial for cardiovascular health. It has been suggested to reduce lipid peroxidation and the risk of cardiovascular diseases by inhibiting platelet aggregation and oxidation of low-density lipoprotein (LDL) .
Oncology: Anticancer Potential
Polydatin has been recognized for its broad range of biological activities, including anticancer effects. It has shown potential in inhibiting the migration and proliferation of various cancer cells, such as ovarian and lung cancer, by targeting specific pathways like PI3K and NF-κB .
Neuroprotection: Brain Health and Function
Polydatin’s neuroprotective effects have been observed in cerebral conditions. Although the exact molecular mechanisms are still being explored, it has been reported to significantly inhibit cerebral edema and positively affect neurotransmitter content in cerebral hemorrhage models .
Gastrointestinal Protection: Gastroprotective Roles
Polydatin’s gastroprotective roles are linked to its ability to modulate signaling pathways involved in inflammation and oxidative stress, which are critical in maintaining gastrointestinal health. Its therapeutic effects in this area are promising, though further clinical trials are needed .
Hepatoprotection: Liver Health
The hepatoprotective effects of Polydatin are well-documented. It helps in maintaining liver health by exerting antioxidant, anti-inflammatory, and immunostimulatory effects, which are crucial in preventing and managing liver diseases .
Respiratory System: Benefits for Lung Health
Polydatin also offers health-promoting roles for the respiratory system. Its biological activities contribute to the protection against respiratory disorders, potentially through the modulation of inflammation and oxidative stress pathways .
作用機序
Target of Action
Piceid, also known as Polydatin, has been found to target several key proteins and enzymes in the body. It primarily targets Sirtuin 1 (SIRT1) and Poly-ADP-Ribose Polymerase 1 (PARP1) . SIRT1 is a protein that plays a crucial role in cellular health, including cell growth and apoptosis . PARP1 is involved in DNA repair and programmed cell death .
Mode of Action
Polydatin interacts with its targets to bring about significant changes in cellular processes. It has been shown to regulate the SIRT1/PARP1 axis, thereby protecting cells against oxidative damage . In addition, it has been found to inhibit the activation of PARP1, leading to a reduction in DNA damage and cell death .
Biochemical Pathways
Polydatin affects several biochemical pathways. It has been found to promote the nuclear translocation of SIRT1, preserve the NAD+/NADH ratio, and suppress intracellular ROS formation . These effects result from the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .
Pharmacokinetics
Polydatin has a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than resveratrol . It is a glucoside of resveratrol, which increases its solubility in an aqueous environment, thus improving its bioavailability .
Result of Action
The molecular and cellular effects of Polydatin’s action are significant. It has been found to preserve cell viability by significantly promoting SIRT1 nuclear translocation, preserving the NAD+/NADH ratio, and suppressing intracellular ROS formation . These effects result in the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Polydatin. For instance, the biosynthesis of stilbenes like Polydatin can be deeply altered by agricultural and environmental factors such as soil, temperature, and pathogen attack
将来の方向性
Polydatin has shown promising therapeutic effects, including anticancer, cardioprotective, anti-diabetic, gastroprotective, hepatoprotective, neuroprotective, anti-microbial, as well as health-promoting roles on the renal system, the respiratory system, rheumatoid diseases, the skeletal system, and women’s health . The need to develop further clinical trials and novel delivery systems of polydatin is also considered to reveal new insights to researchers .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZMXCBWJGKHG-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27208-80-6 | |
| Record name | Polydatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001030555 | |
| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
27208-80-6, 65914-17-2 | |
| Record name | Polydatin (E)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polydatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polydatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYDATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 140 °C | |
| Record name | trans-Piceid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



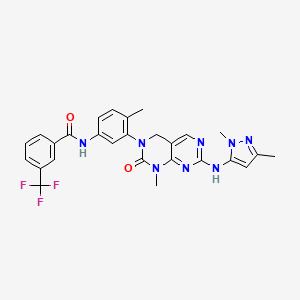

![5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B1678903.png)
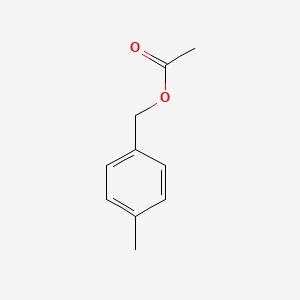
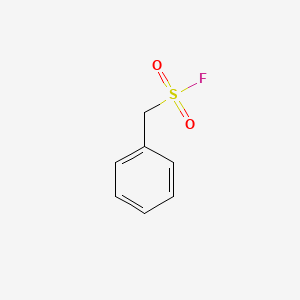
![(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide](/img/structure/B1678909.png)
